1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
This compound is a bispyrazolyl methanamine derivative characterized by two substituted pyrazole rings linked via a methylamine bridge. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) has methyl groups at positions 1 and 3, while the second (3-isopropyl-1-methyl-1H-pyrazol-5-yl) features a methyl group at position 1 and an isopropyl group at position 2. Its molecular formula is C₁₄H₂₃N₅ (calculated molecular weight: 261.38 g/mol), distinguishing it from simpler pyrazole derivatives .
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-10(2)14-6-13(19(5)17-14)8-15-7-12-9-18(4)16-11(12)3;/h6,9-10,15H,7-8H2,1-5H3;1H |
InChI Key |
NZYZWMGDPLGEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC(=NN2C)C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.
Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. For example, 1,3-dimethyl-1H-pyrazole can be prepared by reacting 1,3-diketone with hydrazine hydrate.
Functionalization: The pyrazole rings are then functionalized with appropriate substituents
Coupling: The final step involves coupling the two functionalized pyrazole rings through a methylene bridge. This can be accomplished using a suitable coupling reagent, such as formaldehyde, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects.
Molecular Targets: The compound may bind to specific enzymes, inhibiting their activity or modulating their function. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Pathways Involved: The compound may influence signaling pathways within cells, leading to changes in cellular processes. For instance, it could activate or inhibit pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolyl methanamines. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and pharmacological/toxicological data where available:
Table 1: Structural and Functional Comparison of Pyrazolyl Methanamine Derivatives
Key Observations:
Steric and Electronic Effects: The target compound’s isopropyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or ethyl in LM6 ). This may reduce metabolic degradation but could also limit solubility.
Pharmacological Implications :
- The methoxyphenyl analog exhibits moderate toxicity (H302, H315), suggesting that aryl substituents may influence safety profiles.
- The indole-containing derivative shares structural motifs with serotonin receptor ligands, hinting at possible neurological applications.
Synthetic Accessibility :
- Simpler analogs like LM6 are synthesized via straightforward alkylation (e.g., bromoethane), whereas the target compound’s isopropyl group may require more complex alkylation or protection-deprotection strategies.
Physicochemical Properties :
- The target’s higher molecular weight (261.38 g/mol) and lipophilic isopropyl group likely improve membrane permeability but may reduce aqueous solubility—a common trade-off in drug design.
Biological Activity
The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS No. 1856100-08-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.83 g/mol
- CAS Number : 1856100-08-7
Synthesis
The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield rates, which are crucial for biological testing.
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (epidermoid carcinoma) | 44.77 |
| HCT116 (colon cancer) | 201.45 |
| BJ-1 (normal skin fibroblast) | 92.05 |
These results indicate that the compound selectively targets cancer cells while showing moderate toxicity to normal cells, suggesting a favorable therapeutic index .
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has also been evaluated using assays such as the DPPH radical scavenging assay. The compound demonstrated significant antioxidant properties, which may contribute to its overall anticancer efficacy by reducing oxidative stress in cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it binds effectively to specific protein targets involved in cancer progression and survival pathways . This binding affinity indicates potential as a lead compound for further drug development.
Case Studies
Several case studies have explored the biological activity of similar pyrazole derivatives:
-
Study on Antitumor Effects :
A study evaluated a related pyrazole derivative's effect on A431 and HCT116 cell lines, showing promising results in reducing cell viability at specific concentrations . -
Molecular Dynamics Simulations :
Molecular dynamics simulations have been employed to understand the binding interactions between the pyrazole derivatives and their target proteins, providing insights into their pharmacodynamics . -
ADME Properties :
The absorption, distribution, metabolism, and excretion (ADME) properties of various analogues have been characterized, indicating good solubility and acceptable clearance rates in human liver microsomes . This suggests that the compound may be suitable for further pharmacological development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
